(2S)-2-[(2S)-2-[(2S)-2-[(2S)-6-amino-2-[(2R)-2-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanamido]-3-sulfanylpropanamido]hexanamido]-3-phenylpropanamido]-3-(1H-indol-3-yl)propanamido]-3-(1H-indol-3-yl)propanoic acid
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Overview
Description
His-Cys-Lys-Phe-Trp-Trp is a hexapeptide composed of the amino acids histidine, cysteine, lysine, phenylalanine, tryptophan, and tryptophan. This compound is known for its role as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome . The molecular formula of His-Cys-Lys-Phe-Trp-Trp is C46H55N11O7S, and it has a molecular weight of 906.06 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-Cys-Lys-Phe-Trp-Trp typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
In an industrial setting, the production of His-Cys-Lys-Phe-Trp-Trp may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves the insertion of a gene encoding the peptide into a suitable expression system, such as Escherichia coli or yeast. The peptide is then expressed, purified, and subjected to further processing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
His-Cys-Lys-Phe-Trp-Trp can undergo various chemical reactions, including oxidation, reduction, and substitution. The cysteine residue is particularly susceptible to oxidation, forming disulfide bonds. The tryptophan residues can undergo oxidation to form kynurenine or other oxidative products .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize the cysteine residue to form disulfide bonds.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds back to free thiols.
Substitution: Nucleophilic substitution reactions can occur at the histidine or lysine residues under appropriate conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from the reduction of disulfide bonds.
Substitution: Modified peptides with substituted groups at histidine or lysine residues.
Scientific Research Applications
His-Cys-Lys-Phe-Trp-Trp has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting HIV-1 integrase and its potential as an antiviral agent.
Mechanism of Action
His-Cys-Lys-Phe-Trp-Trp exerts its effects by inhibiting the activity of HIV-1 integrase, an enzyme responsible for the integration of viral DNA into the host genome. The peptide binds to the active site of the integrase enzyme, preventing it from catalyzing the integration process. This inhibition blocks the replication cycle of the virus, thereby reducing viral load and preventing the spread of infection .
Comparison with Similar Compounds
Similar Compounds
His-Cys-Lys-Phe-Trp: A pentapeptide with similar inhibitory activity against HIV-1 integrase.
His-Cys-Lys-Phe-Trp-Trp-Trp: A heptapeptide with extended sequence and potentially enhanced activity.
His-Cys-Lys-Phe-Trp-Tyr: A hexapeptide with tyrosine replacing one of the tryptophan residues, offering different binding properties.
Uniqueness
His-Cys-Lys-Phe-Trp-Trp is unique due to its specific sequence and the presence of two tryptophan residues, which contribute to its high affinity for HIV-1 integrase. The combination of histidine, cysteine, lysine, phenylalanine, and tryptophan residues provides a distinct structural and functional profile that sets it apart from other similar peptides .
Properties
IUPAC Name |
2-[[2-[[2-[[6-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H55N11O7S/c47-17-9-8-16-36(53-45(62)40(25-65)57-41(58)33(48)21-30-24-49-26-52-30)42(59)54-37(18-27-10-2-1-3-11-27)43(60)55-38(19-28-22-50-34-14-6-4-12-31(28)34)44(61)56-39(46(63)64)20-29-23-51-35-15-7-5-13-32(29)35/h1-7,10-15,22-24,26,33,36-40,50-51,65H,8-9,16-21,25,47-48H2,(H,49,52)(H,53,62)(H,54,59)(H,55,60)(H,56,61)(H,57,58)(H,63,64) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHDAFCBITUNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CS)NC(=O)C(CC6=CN=CN6)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H55N11O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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